(R)-Methyl 3-hydroxytetradecanoate

Description

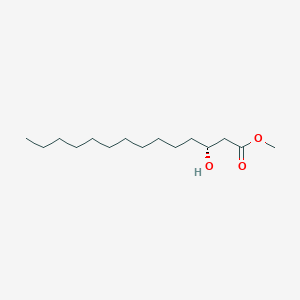

Methyl (3R)-3-hydroxytetradecanoate is a fatty acid methyl ester that is distinguished by a hydroxyl group at the third carbon position with a specific (R) configuration. This seemingly subtle structural feature has profound implications for its biological activity and recognition in enzymatic and signaling pathways.

The chirality of molecules is a fundamental concept in biochemistry, as biological systems are often highly stereospecific. The "handedness" of a molecule, denoted as either (R) or (S) at a chiral center, can dramatically alter its biological function. In the case of hydroxy fatty acids, the specific stereoconfiguration is crucial for their roles in various physiological and pathological processes.

Research into branched fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated that different stereoisomers can elicit distinct biological effects. For instance, in studies of palmitic acid hydroxy stearic acids (PAHSAs), the S-9-PAHSA isomer, but not the R-9-PAHSA isomer, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects nih.gov. This highlights the principle that the spatial arrangement of functional groups is a key determinant of biological activity.

The significance of the (3R) configuration of Methyl 3-hydroxytetradecanoate (B1260086) is particularly evident in the field of microbiology. In 2015, it was identified as a crucial quorum-sensing signal molecule in the plant pathogenic bacterium Ralstonia solanacearum nih.gov. Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The production and recognition of (R)-methyl 3-hydroxymyristate (a common name for the compound) by this bacterium regulate its virulence factors nih.gov. This discovery underscores the high degree of specificity in microbial signaling, where the (3R) enantiomer is the active signal. The biosynthesis of this molecule involves the methyltransferase PhcB and it is sensed by the histidine kinase PhcS nih.gov. The stringent stereochemical requirement for this interaction emphasizes the evolutionary importance of the (3R) configuration in mediating this bacterium's pathogenic traits.

The scientific interest in obtaining enantiomerically pure 3-hydroxy fatty acids has led to the development of various asymmetric synthesis methods, including those utilizing enantioselective organocatalysis mdpi.comresearchgate.net. This focus on stereospecific synthesis is driven by the need for pure enantiomers to accurately study their distinct biological roles.

Methyl (3R)-3-hydroxytetradecanoate is classified as a long-chain hydroxy fatty acid ester. This broad class of lipids is characterized by a hydroxyl group on the fatty acid chain. The position of this hydroxyl group can vary, leading to different subclasses such as 2-hydroxy fatty acids and 3-hydroxy fatty acids nih.gov. 3-hydroxy fatty acids are notable for their presence in mitochondria as intermediates of fatty acid β-oxidation and as components of bacterial lipopolysaccharides nih.gov.

More specifically, Methyl (3R)-3-hydroxytetradecanoate is a 3-hydroxy fatty acid methyl ester. These esters are part of the larger, more recently discovered class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). FAHFAs were first identified in 2014 as a novel class of mammalian lipids with beneficial metabolic and anti-inflammatory properties mdpi.com. They are formed by the esterification of a fatty acid to a hydroxy fatty acid acs.org. While much of the research on FAHFAs has focused on their roles in mammals, the discovery of Methyl (3R)-3-hydroxytetradecanoate as a bacterial signaling molecule expands the known biological significance of this lipid class to prokaryotic systems.

The structural characteristics of Methyl (3R)-3-hydroxytetradecanoate, including its 14-carbon chain (derived from tetradecanoic or myristic acid), place it firmly within the category of long-chain fatty acids.

The study of fatty acids has a long history, dating back to the late 18th and early 19th centuries with the work of chemists like Antoine Lavoisier and Michel Eugène Chevreul, who first determined the elemental composition of fats and isolated fatty acids from soap nih.gov. The discovery of hydroxy fatty acids came later, with ricinoleic acid, the 12-hydroxy derivative of oleic acid, being discovered in 1848 gerli.com.

The investigation of 3-hydroxy fatty acids is more recent and is closely tied to the elucidation of fatty acid metabolism and the structural analysis of bacterial cell walls. In the mid-20th century, the role of 3-hydroxy fatty acids as intermediates in the β-oxidation pathway of fatty acid degradation was established. Their identification as key components of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria was another significant milestone.

The specific compound, Methyl (3R)-3-hydroxytetradecanoate, has been commercially available as a synthetic chemical for some time for research purposes. However, a pivotal moment in its research history was the 2015 study that identified it as a quorum-sensing signal, which they named (R)-3-OH MAME, in Ralstonia solanacearum nih.gov. This was a significant finding as a previously identified signal in another strain of the same bacterium was methyl 3-hydroxypalmitate (B1262271) (3-OH PAME). The discovery of a second, structurally related signal molecule highlighted the diversity and evolution of quorum-sensing systems in this bacterial species nih.gov. This research marked a shift in the perception of Methyl (3R)-3-hydroxytetradecanoate from a simple biochemical intermediate to a specific and potent signaling molecule with a defined biological role.

Compound Properties

| Property | Value |

| IUPAC Name | Methyl (3R)-3-hydroxytetradecanoate |

| Molecular Formula | C15H30O3 |

| Molecular Weight | 258.4 g/mol |

| CAS Number | 76062-97-0 |

| Appearance | Colorless to light yellow liquid |

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Methyl 3r 3 Hydroxytetradecanoate and Its Parent Acid

Endogenous Metabolic Synthesis in Biological Systems

(3R)-3-Hydroxytetradecanoic acid is a naturally occurring molecule that serves as an intermediate in the vital process of fatty acid biosynthesis. nih.govhmdb.ca Fatty acids are essential components of lipids and are primarily synthesized in the liver, adipose tissue, and mammary glands in humans. hmdb.cahmdb.ca

Fatty acid synthesis is a cyclical process that extends a growing fatty acyl chain, typically starting with acetyl-CoA. youtube.comyoutube.com (3R)-3-Hydroxytetradecanoic acid is a key intermediate in this pathway. nih.govhmdb.ca The synthesis of fatty acids requires high cytoplasmic levels of acetyl-CoA and NADPH. youtube.com

The formation of (3R)-3-hydroxytetradecanoic acid occurs through the reduction of 3-oxotetradecanoic acid. hmdb.cabovinedb.ca This conversion is a critical step in the fatty acid elongation cycle. nih.gov

The multi-enzyme complex known as fatty acid synthase is central to the production of (3R)-3-hydroxytetradecanoic acid. hmdb.cabovinedb.ca This complex catalyzes the series of reactions that build the fatty acid chain. youtube.com The process involves the addition of two-carbon units from malonyl-CoA in a repetitive cycle. youtube.com

A specific enzyme within the fatty acid synthase complex, 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), is responsible for the reduction of the 3-oxoacyl-ACP substrate. nih.govuniprot.org This NADPH-dependent reaction converts the keto group at the third carbon to a hydroxyl group, forming a (3R)-hydroxyacyl-ACP. uniprot.orgwikipedia.org This enzyme belongs to the family of oxidoreductases. wikipedia.orgwikipedia.org

Enzymatic Reaction catalyzed by 3-Oxoacyl-[Acyl-Carrier-Protein] Reductase:

| Reactants | Enzyme | Products |

|---|---|---|

| 3-oxoacyl-[ACP] + NADPH + H+ | 3-oxoacyl-[acyl-carrier-protein] reductase | (3R)-hydroxyacyl-[ACP] + NADP+ |

Polyhydroxyalkanoates (PHAs) are biopolyesters produced by various microorganisms as intracellular carbon and energy storage compounds. ethz.chresearchgate.net These polymers are composed of (R)-hydroxyalkanoic acid monomers. ethz.chresearchgate.net The hydrolysis of PHAs can yield enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxytetradecanoic acid. researchgate.netnih.gov

Enzymatic Conversion from 3-Oxo-tetradecanoic Acid

Microbial Biosynthesis Pathways

Certain bacteria, such as Pseudomonas putida, are known to accumulate medium-chain-length PHAs (mcl-PHAs) when grown on various carbon sources. researchgate.netnih.govacs.org The monomer composition of these PHAs can be influenced by the substrate provided. researchgate.net Through controlled in vivo depolymerization of these intracellular PHAs, it is possible to produce and secrete various (R)-3-hydroxycarboxylic acids. nih.govacs.org For instance, Pseudomonas putida GPo1 has been used to produce a range of (R)-3-hydroxycarboxylic acids. nih.govacs.org

Examples of (R)-3-Hydroxycarboxylic Acids from Pseudomonas putida GPo1: nih.gov

| (R)-3-Hydroxycarboxylic Acid |

|---|

| (R)-3-hydroxyhexanoic acid |

| (R)-3-hydroxyheptanoic acid |

| (R)-3-hydroxyoctanoic acid |

| (R)-3-hydroxynonanoic acid |

| (R)-3-hydroxyundecanoic acid |

| (R)-3-hydroxy-6-heptenoic acid |

| (R)-3-hydroxy-8-nonenoic acid |

| (R)-3-hydroxy-10-undecenoic acid |

The Intricate Pathways of Methyl (3R)-3-Hydroxytetradecanoate and its Progenitor in Biological Systems

Methyl (3R)-3-hydroxytetradecanoate is a methylated derivative of (3R)-3-hydroxytetradecanoic acid. While the methyl ester is frequently identified in analytical chemistry, particularly in the gas chromatographic analysis of fatty acids, its direct biosynthesis is not well-documented. researchgate.netgcms.czajbls.com The focus of biological production lies on its parent acid, (3R)-3-hydroxytetradecanoic acid, a significant molecule in both bacterial and plant kingdoms. This article delves into the biosynthesis and metabolic pathways of this crucial hydroxy fatty acid and its integration into complex molecules.

Biosynthesis and Metabolic Pathways of (3R)-3-Hydroxytetradecanoic Acid

Production by Gram-Negative Bacteria as a Bacterial Metabolite

(3R)-3-hydroxytetradecanoic acid is a fundamental component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. nih.govmdpi.com It is a key building block of Lipid A, the endotoxic anchor of LPS. The biosynthesis of (3R)-3-hydroxytetradecanoic acid is intricately linked to the fatty acid synthesis (FAS) II pathway and the dedicated lipid A pathway.

The process begins with the formation of (3R)-3-hydroxymyristoyl-acyl carrier protein (ACP), which serves as a critical branch point between fatty acid and lipid A biosynthesis. mdpi.com In Escherichia coli, the enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, specifically selects for a 14-carbon chain length, catalyzing the transfer of the (3R)-3-hydroxymyristoyl group from ACP to UDP-N-acetylglucosamine. nih.govmdpi.com This step is the initial reaction in the lipid A biosynthetic pathway. The resulting molecule is then deacetylated by LpxC, committing it to the lipid A pathway. nih.gov

It is important to note that the detection of Methyl (3R)-3-hydroxytetradecanoate in bacterial samples is often a result of the analytical sample preparation method. researchgate.netnih.govresearchgate.net Saponification and methylation are common derivatization techniques used to convert fatty acids into their more volatile methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS). gcms.czajbls.com

Influence of Culture Conditions on Bacterial Fatty Acid Profiles

The composition of fatty acids in bacteria, including hydroxy fatty acids, is not static and can be significantly influenced by environmental factors such as temperature and pH. These changes are part of the adaptive response of bacteria to maintain membrane fluidity and function.

Studies have shown that temperature variations can alter the relative abundance of different 3-hydroxy fatty acids (3-OH FAs). For instance, in some soil Gram-negative bacteria, an increase in temperature leads to a higher ratio of iso- to anteiso- or normal-chain 3-OH FAs. The specific response, however, can be strain-dependent.

Similarly, pH of the culture medium can impact the fatty acid profile. Some bacteria respond to lower pH by increasing the proportion of normal-chain 3-OH FAs relative to branched-chain ones, a mechanism thought to reduce membrane permeability.

| Culture Condition | Effect on Bacterial Hydroxy Fatty Acid Profile | Reference(s) |

| Temperature | Increased temperature can lead to a higher ratio of iso- to anteiso- or normal-chain 3-OH FAs in some Gram-negative bacteria. The specific changes are often strain-dependent. | |

| pH | Lower pH can cause an increase in the relative abundance of normal-chain 3-OH FAs compared to branched-chain ones in certain bacteria. |

Specificity in Escherichia coli Lipid A Synthesis Utilizing (3R)-3-Hydroxytetradecanoyl-ACP

The biosynthesis of Lipid A in E. coli demonstrates remarkable specificity for (3R)-3-hydroxytetradecanoyl-ACP. The enzyme LpxA exhibits a "hydrocarbon ruler" function, preferentially incorporating the 14-carbon chain of (3R)-3-hydroxymyristoyl-ACP into the growing Lipid A molecule. mdpi.com This selectivity ensures the correct structure of Lipid A, which is crucial for the integrity of the outer membrane and the viability of the bacterium. nih.gov

Following the initial acylation by LpxA, another acyltransferase, LpxD, adds a second (3R)-3-hydroxymyristoyl chain. nih.gov The high specificity of these enzymes for the 14-carbon hydroxy fatty acid underscores its essential role in the biology of E. coli.

Plant Metabolic Pathways and Acylsugar Integration

Production of (3R)-Hydroxyacyl Chains in Solanum Trichomes

In the plant kingdom, particularly within the genus Solanum (which includes tomato, potato, and eggplant), (3R)-hydroxyacyl chains are produced in glandular trichomes. nih.govoup.com These specialized hair-like structures on the plant surface are factories for a diverse array of specialized metabolites, including acylsugars. mdpi.comnih.gov The (3R)-hydroxyacyl chains are synthesized as acyl-CoA or acyl-ACP esters, derived from fatty acid metabolism, and serve as precursors for acylsugar biosynthesis. nih.gov

Link to Acylsugar Biosynthesis and Structural Diversity

The (3R)-hydroxyacyl chains are incorporated into complex polyesters called acylsugars. oup.com These molecules consist of a sugar core (typically sucrose (B13894) or glucose) esterified with various short- to medium-chain fatty acids, including hydroxylated forms. oup.com The biosynthesis of acylsugars is catalyzed by a series of acylsugar acyltransferases (ASATs). nih.govnih.gov These enzymes exhibit substrate specificity for both the acyl-CoA donor and the sugar acceptor, leading to the vast structural diversity of acylsugars observed in nature. nih.govmdpi.comnih.gov

The presence of hydroxylated acyl chains, such as (3R)-3-hydroxytetradecanoyl moieties, adds another layer of complexity and potential functionality to these defensive compounds. nih.gov The diversity in acyl chain length, branching, and hydroxylation patterns across different Solanum species highlights the evolutionary plasticity of these metabolic pathways. oup.comoup.com

| Solanum Species | Acylsugar Core | Types of Acyl Chains Found | Reference(s) |

| Solanum lycopersicum (tomato) | Sucrose | C4, C5, C10, C12 | nih.gov |

| Solanum pennellii (wild tomato) | Sucrose, Glucose | C4, C5, C8, C10, C12 | mdpi.comnih.gov |

| Solanum melongena (eggplant) | Inositol, Inositol glycoside | C2-C18, including hydroxylated C12, C14, C16 | nih.govoup.com |

| Solanum habrochaites (wild tomato) | Sucrose, Glucose | C2, C4, C5, C10, C12 | oup.com |

Biological Roles and Mechanisms of Action of Methyl 3r 3 Hydroxytetradecanoate

Function as a Quorum-Sensing Signal Molecule (Quormone)

Methyl (3R)-3-hydroxytetradecanoate, also known as (R)-methyl 3-hydroxymyristate (3-OH MAME), functions as a crucial quorum-sensing (QS) signal molecule, or quormone, in certain bacterial species. This small, diffusible molecule plays a pivotal role in cell-to-cell communication, allowing bacteria to coordinate gene expression in a population density-dependent manner.

Regulation of Virulence in Ralstonia solanacearum

In the globally significant plant pathogen Ralstonia solanacearum, the causative agent of bacterial wilt disease, Methyl (3R)-3-hydroxytetradecanoate is a key regulator of virulence. annualreviews.orgnih.gov The production and detection of this signal molecule are central to the phc quorum-sensing system, which governs the expression of a wide array of virulence factors. researchgate.netnih.gov This intricate regulatory network allows the bacterium to switch between different pathogenic states, a critical strategy for successful infection of its host plants. nih.gov

The phc system ensures that virulence genes, such as those for the production of exopolysaccharide (EPS) I—a major factor in wilting—are expressed only when the bacterial population reaches a critical density within the host's xylem vessels. researchgate.netnih.gov The synthesis of Methyl (3R)-3-hydroxytetradecanoate is catalyzed by the methyltransferase PhcB. researchgate.netacs.org As the bacterial population grows, the concentration of this quormone increases. Once a threshold concentration is reached, it triggers a signaling cascade that ultimately activates the global virulence regulator, PhcA. researchgate.netacs.org The specificity of this system is highlighted by the fact that providing a different but related signal molecule, such as methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), does not fully restore virulence in mutants unable to produce their native signal, underscoring the precise molecular recognition required for this regulatory pathway. researchgate.netnih.gov

Intercellular Signaling Pathways in Bacterial Communities

The intercellular signaling pathway involving Methyl (3R)-3-hydroxytetradecanoate in Ralstonia solanacearum is a well-defined example of bacterial communication. The pathway is primarily mediated by the components encoded by the phcBSRQ operon. researchgate.netresearchgate.net

The key steps in this signaling cascade are as follows:

Synthesis: The enzyme PhcB, a methyltransferase, synthesizes Methyl (3R)-3-hydroxytetradecanoate from its precursor, (R)-3-hydroxymyristic acid. researchgate.netnih.gov

Diffusion and Accumulation: As a small molecule, it can diffuse across bacterial membranes and accumulates in the environment as the bacterial population density increases.

Sensing and Transduction: The sensor histidine kinase, PhcS, located in the bacterial inner membrane, detects the extracellular concentration of the quormone. researchgate.netresearchgate.net

Phosphorylation Cascade: Upon binding the signal molecule, PhcS initiates a phosphorelay, influencing the phosphorylation state of the response regulator PhcR. acs.org

Global Regulation: This cascade ultimately controls the activity of PhcA, a LysR-family transcriptional regulator. researchgate.netacs.org Activated PhcA then modulates the expression of a large regulon, including genes responsible for producing virulence factors like extracellular enzymes and exopolysaccharides, while repressing others, such as those for motility. nih.gov

This signaling pathway is a sophisticated mechanism that allows R. solanacearum to collectively switch from a motile, less virulent state to a sessile, highly virulent state upon colonizing the host plant's vascular system.

Integration and Activity within Bacterial Endotoxins (Lipid A)

Beyond its role as a signaling molecule, the unmethylated form, (3R)-3-hydroxytetradecanoic acid, is a fundamental structural component of Lipid A, the bioactive center of lipopolysaccharide (LPS) or endotoxin (B1171834) found in the outer membrane of most Gram-negative bacteria.

Essential Constituent of the Hydrophobic Region of Gram-Negative Bacterial Endotoxins

(3R)-3-hydroxytetradecanoic acid is an essential fatty acid that constitutes the hydrophobic anchor of the LPS molecule, known as Lipid A. It has been established that a disaccharide of glucosamine (B1671600), decorated with phosphate (B84403) groups and multiple fatty acid chains, forms the core structure of Lipid A. annualreviews.org The (3R)-3-hydroxytetradecanoic acid residues are typically attached via amide linkages to the glucosamine backbone, forming the primary acyl chains. annualreviews.org The hydroxyl group of these primary chains often serves as an attachment point for additional, secondary acyl chains. This acylation pattern is critical for the structural integrity of the bacterial outer membrane and for the biological activity of the endotoxin.

The specific arrangement and number of these fatty acid chains, including (3R)-3-hydroxytetradecanoate, can vary between different bacterial species and even in response to environmental conditions. This structural variability is a key determinant of the endotoxin's biological effects.

Table 1: Key Components of the phc Quorum-Sensing System in R. solanacearum

| Component | Type | Function |

| Methyl (3R)-3-hydroxytetradecanoate | Signal Molecule (Quormone) | Diffusible signal that accumulates with cell density. |

| PhcB | Methyltransferase | Synthesizes the quormone from its fatty acid precursor. researchgate.net |

| PhcS | Sensor Histidine Kinase | Detects the quormone and initiates the signaling cascade. researchgate.netresearchgate.net |

| PhcR | Response Regulator | Part of the phosphorelay system that transduces the signal. acs.org |

| PhcA | Transcriptional Regulator | The master regulator that controls virulence gene expression. researchgate.net |

Immunological Modulation via Toll-like Receptor 4 (TLR4) Pathway

The Lipid A moiety of LPS is the principal molecule responsible for initiating a potent innate immune response in mammals. This occurs through its recognition by the Toll-like Receptor 4 (TLR4), in a complex with its co-receptor, myeloid differentiation factor 2 (MD-2). acs.orgnih.gov The binding of Lipid A to the TLR4-MD-2 complex triggers receptor dimerization and initiates a downstream signaling cascade. acs.orgplos.org This cascade leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines. mdpi.com

The precise structure of Lipid A, including the number, length, and placement of its acyl chains like (3R)-3-hydroxytetradecanoate, is critical for its recognition by and activation of the TLR4-MD-2 complex. nih.gov The hydrophobic acyl chains embed into a deep hydrophobic pocket within the MD-2 protein, and this binding event induces the conformational changes necessary for TLR4 dimerization and signaling. acs.org

The ability of Lipid A to potently stimulate the immune system has led to the development of synthetic Lipid A analogues as vaccine adjuvants. These molecules are designed to retain the immunostimulatory (agonistic) properties of native Lipid A while minimizing its toxicity. nih.govnih.gov

The agonistic activity of these analogues is highly dependent on their chemical structure, particularly their acylation pattern. For example, hexa-acylated Lipid A (containing six fatty acid chains) is a powerful TLR4 agonist in humans. In contrast, underacylated versions, such as tetra-acylated Lipid A (with four fatty acid chains), can act as TLR4 antagonists, blocking the effects of potent endotoxins. nih.gov

Synthetic TLR4 agonists, such as Monophosphoryl Lipid A (MPLA), are derived from natural LPS and are modified to reduce toxicity. nih.govnih.gov Other fully synthetic analogues, like Glucopyranosyl Lipid Adjuvant (GLA), are designed based on the structure of natural Lipid A, incorporating specific fatty acids to achieve a desired level of TLR4 agonism. nih.gov The inclusion and positioning of fatty acids like (3R)-3-hydroxytetradecanoate in these synthetic constructs are critical for creating effective and safe adjuvants that can enhance the immune response to vaccines. mdpi.com

Table 2: Research Findings on TLR4 Modulation by Lipid A Variants

| Lipid A Variant | Acylation State | Typical Effect on Human TLR4 | Key Finding |

| E. coli-type Lipid A | Hexa-acylated | Strong Agonist | Potently induces pro-inflammatory cytokine production through TLR4-MD-2 dimerization. nih.gov |

| Lipid IVa | Tetra-acylated | Antagonist | Binds to the TLR4-MD-2 complex but fails to induce the conformational change needed for receptor dimerization and signaling. |

| Monophosphoryl Lipid A (MPLA) | Variably acylated (mainly hexa-) | Agonist (Adjuvant) | A detoxified derivative of LPS that retains potent immunostimulatory properties and is used in licensed vaccines. nih.govnih.gov |

| Synthetic Analogues (e.g., GLA) | Hexa-acylated | Agonist (Adjuvant) | Fully synthetic, homogenous compounds designed to mimic the immunostimulatory parts of natural Lipid A for use as vaccine adjuvants. nih.gov |

Antagonistic Activities and Inhibition of Inflammatory Cytokine Production (e.g., TNFα)

While specific studies detailing the direct antagonistic activities of Methyl (3R)-3-hydroxytetradecanoate on inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) are not extensively available in the reviewed literature, the broader class of 3-hydroxy fatty acids has demonstrated anti-inflammatory properties. For instance, related compounds have been noted for their potential to modulate inflammatory pathways. However, direct evidence linking Methyl (3R)-3-hydroxytetradecanoate to the inhibition of TNFα production remains an area for further investigation. The inflammatory response is a complex cascade, and the precise role of this specific methyl ester within it is yet to be fully elucidated.

Relationship to Endotoxic Properties (e.g., Pyrogenicity, Lethal Toxicity)

The acidic form of the compound, (R)-3-hydroxytetradecanoic acid, is a fundamental structural component of Lipid A, which itself is the biologically active portion of lipopolysaccharides (LPS). researchgate.net Lipopolysaccharides, also known as endotoxins, are major components of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net The Lipid A moiety is responsible for the toxic effects of the endotoxin, which can include pyrogenicity (fever induction) and, in high concentrations, lethal toxicity. researchgate.net

The endotoxic activity of LPS is closely correlated with its 3-hydroxy fatty acid composition. Specifically, the presence of 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 3-hydroxytetradecanoic acid is used as a chemical marker to quantify endotoxin levels in environmental samples. nih.govresearchgate.net The specific (R) configuration of 3-hydroxytetradecanoic acid is crucial for the bioactivity of Lipid A, highlighting the compound's direct relationship to the endotoxic properties of bacterial LPS.

Enzymatic Modulation and Antioxidant Effects

Recent research has illuminated the significant enzymatic modulation and antioxidant capabilities of hydroxytetradecanoic acid isomers, including the 3-hydroxy variant.

Inhibition of Specific Enzymes (e.g., Elastase, Urease) by Hydroxytetradecanoic Acid Isomers

Studies have shown that 3-hydroxytetradecanoic acid isomers possess notable inhibitory effects against certain enzymes. Specifically, they have been identified as having excellent anti-elastase and anti-urease activities. nih.gov This suggests potential applications in fields where the modulation of these enzymes is beneficial. Elastase is involved in the breakdown of elastin, a key protein in connective tissues, while urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. The inhibitory action of hydroxytetradecanoic acid isomers on these enzymes points to their potential as bioactive molecules. nih.gov

Antioxidant Properties of Enantiomers

The enantiomers of 3-hydroxytetradecanoic acid and its corresponding methyl esters have been identified as novel antioxidants. nih.govresearchgate.net This antioxidant activity is a significant finding, as it suggests a role in combating oxidative stress, a process implicated in numerous pathological conditions. The ability of these compounds to neutralize free radicals indicates a protective effect at the cellular level.

Table 1: Biological Activities of Hydroxytetradecanoic Acid Isomers

| Biological Activity | Target/Effect | Reference |

| Enzyme Inhibition | Anti-elastase activity | nih.gov |

| Enzyme Inhibition | Anti-urease activity | nih.gov |

| Antioxidant Effect | Free radical scavenging | nih.govresearchgate.net |

This table summarizes the reported biological activities of hydroxytetradecanoic acid isomers.

Other Biological Activities and Impacts

Beyond its role in inflammation and enzymatic interactions, hydroxytetradecanoic acid and its derivatives are involved in other biological phenomena, such as fungal development.

Effects on Fungal Morphogenesis (e.g., Hyphal Branching of Arbuscular Mycorrhizal Fungi)

While direct studies on Methyl (3R)-3-hydroxytetradecanoate are limited, related hydroxy fatty acids have been shown to influence the development of arbuscular mycorrhizal (AM) fungi. For instance, nanomolar concentrations of 2-hydroxy fatty acids of varying chain lengths have been observed to affect the hyphal growth of the AM fungus Gigaspora gigantea. researchgate.net Arbuscular mycorrhizae are symbiotic associations between fungi and plant roots, crucial for nutrient exchange. The branching of fungal hyphae to form arbuscules is a critical step in establishing this symbiosis. Although the tested compounds were 2-hydroxy fatty acids, these findings suggest that hydroxy fatty acids as a class may play a role in mediating the intricate signaling and developmental processes involved in fungal morphogenesis. researchgate.net

Involvement in Cellular Bioenergetics and Mitochondrial Homeostasis

While direct research on Methyl (3R)-3-hydroxytetradecanoate's role in cellular bioenergetics is specific, studies on its parent compound, (3R)-3-hydroxytetradecanoic acid, and related long-chain 3-hydroxy fatty acids provide significant insights into their impact on mitochondrial function and energy homeostasis. The biological activity of the methyl ester is likely attributable to the free acid following enzymatic hydrolysis in vivo.

(3R)-3-hydroxytetradecanoic acid is a known intermediate in fatty acid biosynthesis, a fundamental process for energy storage and production. nih.govhmdb.ca Beyond this established role, research has delved into the effects of accumulating long-chain 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid (3-HTA), on mitochondrial bioenergetics, particularly in the context of certain metabolic disorders.

A key study investigating the effects of various long-chain 3-hydroxy fatty acids on isolated rat heart mitochondria revealed that 3-hydroxytetradecanoic acid acts as an uncoupler of oxidative phosphorylation. nih.gov This process is critical for the generation of ATP, the primary energy currency of the cell. The study demonstrated that 3-HTA and 3-hydroxypalmitic acid (3-HPA) increased the resting respiration rate (state 4) and concurrently decreased the respiratory control ratio and the ADP/O ratio with both glutamate/malate and succinate (B1194679) as respiratory substrates. nih.gov A decrease in these ratios signifies reduced efficiency in ATP synthesis.

Furthermore, 3-hydroxydodecanoic (3-HDDA), 3-hydroxytetradecanoic (3-HTA), and 3-hydroxypalmitic (3-HPA) acids were found to decrease the mitochondrial membrane potential (ΔΨ) and the matrix NAD(P)H pool. nih.gov The mitochondrial membrane potential is the driving force for ATP synthesis, and its dissipation confirms the uncoupling effect. The reduction in the NAD(P)H pool suggests an impact on the availability of reducing equivalents for the electron transport chain. The uncoupling effect induced by 3-HTA was determined to be independent of the adenine (B156593) nucleotide translocator. nih.gov The study also indicated that in calcium-loaded mitochondria, 3-HTA could induce the mitochondrial permeability transition pore opening, a critical event in mitochondrial-mediated cell death pathways, as this effect was preventable by cyclosporin (B1163) A. nih.gov

These findings suggest that an accumulation of 3-hydroxytetradecanoic acid can significantly impair mitochondrial energy metabolism by uncoupling oxidative phosphorylation, thereby disrupting the delicate balance of cellular bioenergetics. nih.gov This disruption in energy homeostasis can have profound implications, particularly in tissues with high energy demands such as the heart. nih.govresearchgate.net

Detailed Research Findings on the Effects of 3-Hydroxytetradecanoic Acid on Mitochondrial Respiration

| Parameter | Substrate | Effect of 3-Hydroxytetradecanoic Acid (3-HTA) | Reference |

|---|---|---|---|

| Resting Respiration (State 4) | Glutamate/Malate | Increased | nih.gov |

| Resting Respiration (State 4) | Succinate | Increased | nih.gov |

| Respiratory Control Ratio | Glutamate/Malate | Diminished | nih.gov |

| Respiratory Control Ratio | Succinate | Diminished | nih.gov |

| ADP/O Ratio | Glutamate/Malate | Diminished | nih.gov |

| ADP/O Ratio | Succinate | Diminished | nih.gov |

| Mitochondrial Membrane Potential (ΔΨ) | Not specified | Decreased | nih.gov |

| Matrix NAD(P)H Pool | Not specified | Decreased | nih.gov |

Chemical Synthesis and Derivatization Strategies for Methyl 3r 3 Hydroxytetradecanoate

Enantioselective Synthesis Methodologies

The synthesis of single-enantiomer compounds from prochiral precursors is a cornerstone of modern organic chemistry. For Methyl (3R)-3-hydroxytetradecanoate, this is primarily achieved through the asymmetric reduction of its corresponding β-ketoester, methyl 3-oxotetradecanoate. Various catalytic systems have been explored to achieve high enantioselectivity.

Asymmetric Reduction of β-Ketoesters

The asymmetric reduction of β-ketoesters is a widely employed and effective method for producing chiral β-hydroxy esters. rsc.orgnih.gov This transformation can be accomplished using a variety of catalysts, including metal complexes with chiral ligands, enzymes, and organocatalysts.

Homogeneous asymmetric hydrogenation using chiral ruthenium catalysts is a powerful tool for the synthesis of optically active alcohols. nih.gov Ruthenium complexes containing chiral diphosphine ligands have demonstrated high efficiency and enantioselectivity in the reduction of β-ketoesters. nih.gov These catalysts, often in the form of ruthenium dicarboxylate diphosphine compounds, facilitate the transfer of hydrogen from H₂ to the keto group of the substrate in a stereocontrolled manner. The specific chirality of the diphosphine ligand dictates the stereochemical outcome of the reduction, leading to the preferential formation of either the (R)- or (S)-enantiomer. The reaction is typically carried out under hydrogen pressure in a suitable solvent. The choice of solvent, temperature, and pressure can influence both the reaction rate and the enantiomeric excess (e.e.) of the product.

Table 1: Examples of Chiral Ruthenium Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Ligand Example | Typical Substrate | Product Enantioselectivity |

| Ru-BINAP | (R)-BINAP | β-Ketoesters | High (up to >99% e.e.) |

| Ru-diphosphine/diamine | Xyl-PhanePhos | Aromatic ketones | High (up to 99% e.e.) |

This table is illustrative and specific results can vary based on reaction conditions and substrate.

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. Whole-cell biocatalysts, such as the common brewer's yeast (Saccharomyces cerevisiae), are known to effectively reduce prochiral ketones and β-ketoesters. nih.gov The reduction is carried out by ketoreductase enzymes within the yeast cells, which often exhibit high enantioselectivity. In the case of methyl 3-oxotetradecanoate, incubation with Saccharomyces cerevisiae can yield Methyl (3R)-3-hydroxytetradecanoate. nih.govresearchgate.net The reaction is typically performed in an aqueous medium, often with a co-substrate like glucose to provide the necessary reducing equivalents (NAD(P)H) for the enzymes. While this method is advantageous due to its mild reaction conditions and the low cost of the biocatalyst, the enantiomeric excess and yield can be variable, sometimes necessitating further purification. researchgate.net Other microorganisms, such as Rhizopus species, have also been used for the asymmetric reduction of β-ketoesters. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major area of asymmetric synthesis. nih.govarkat-usa.orgmagtech.com.cn For the reduction of β-ketoesters, chiral auxiliaries like oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) can be employed. These catalysts activate a reducing agent, such as borane, and deliver it to the ketone in a highly stereoselective manner. Similarly, chiral organo-aluminium compounds can be used to achieve asymmetric reduction. These methods avoid the use of potentially toxic heavy metals and can provide high levels of enantioselectivity. The choice of the specific organocatalyst and reaction conditions is crucial for achieving the desired stereochemical outcome. nih.govresearchgate.net

Chiral Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic or enantiomerically enriched mixture, chiral resolution techniques can be employed to separate the enantiomers and obtain a single, pure enantiomer. wikipedia.org One of the most common methods is chiral high-performance liquid chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times, thus allowing for their separation and quantification. nih.govnih.gov Another classical method is the formation of diastereomeric salts. wikipedia.org The racemic mixture of the corresponding 3-hydroxytetradecanoic acid is reacted with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered and then esterified to yield the desired Methyl (3R)-3-hydroxytetradecanoate.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | High resolution, applicable to small quantities. nih.gov | Can be expensive, may not be suitable for large-scale separation. |

| Diastereomeric Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Can be cost-effective for large scale. | Success is not guaranteed, can be labor-intensive. |

| Enantioselective Liquid-Liquid Extraction | Differential partitioning between two immiscible liquids using a chiral selector. nih.gov | Potential for continuous processing. | Can be complex to optimize. |

Derivatization for Functionalization and Structure-Activity Relationship Studies

The strategic derivatization of Methyl (3R)-3-Hydroxytetradecanoate is a key approach for exploring its potential applications and understanding how its chemical structure relates to its biological activity. By modifying the hydroxyl and ester functional groups, researchers can generate a diverse library of analogues. These modifications can influence the compound's polarity, steric bulk, and ability to interact with biological targets, providing valuable insights into its structure-activity relationships (SAR). The following sections detail common derivatization strategies, including esterification, etherification, glycosylation, and fluorination.

Esterification and Etherification Reactions (e.g., Benzyloxy Derivatives)

The hydroxyl group at the C-3 position of Methyl (3R)-3-Hydroxytetradecanoate serves as a prime site for modification through esterification and etherification reactions. These reactions allow for the introduction of a wide variety of functional groups, which can significantly alter the molecule's physicochemical properties.

Esterification:

The formation of esters at the C-3 hydroxyl group can be achieved through several established synthetic methods. A common approach involves the coupling of the parent molecule with a carboxylic acid in the presence of a coupling reagent. For instance, the use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl) as a coupling agent, often in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP), facilitates the formation of the ester bond under mild conditions. mdpi.com This method is versatile and allows for the introduction of various fatty acid chains, creating a library of fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com

Alternatively, acid-catalyzed esterification can be employed. aocs.orgcolostate.edu In this approach, a suitable acidic catalyst, such as methanolic hydrogen chloride or sulfuric acid, promotes the reaction between the hydroxyl group and a carboxylic acid or its derivative. aocs.orgcolostate.edu The reaction typically requires refluxing or heating to proceed to completion. colostate.edu The choice of catalyst and reaction conditions is crucial to avoid potential side reactions, especially with unsaturated fatty acids. aocs.org

Etherification:

Etherification of the C-3 hydroxyl group introduces an ether linkage, which can enhance the lipophilicity and metabolic stability of the molecule. The Williamson ether synthesis is a classical method that can be adapted for this purpose. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide, such as benzyl (B1604629) chloride.

A patent describes the preparation of secondary ether fatty acids from their hydroxy fatty acid precursors. nih.gov This process involves the reaction of the hydroxy fatty acid or its corresponding lactone with an alcohol in the presence of an acid catalyst to produce fatty ether esters. nih.gov Another approach involves the use of trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) for base-catalyzed transesterification, which has been shown to convert hydroxy fatty acids into their corresponding O-methyl ether derivatives. nih.gov Furthermore, reductive etherification of fatty acids or their esters with alcohols using molecular hydrogen in the presence of a suitable catalyst system, such as a ruthenium/triphos complex, presents a modern and efficient one-step synthesis for long-chain ethers from renewable sources. ruhr-uni-bochum.de

A specific example of etherification is the formation of benzyloxy derivatives. The benzyl group is often used as a protecting group in organic synthesis and can also be incorporated to study the impact of a bulky aromatic substituent on biological activity. The synthesis of benzyloxy derivatives can be achieved by reacting Methyl (3R)-3-Hydroxytetradecanoate with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxylic acid, EDCI·HCl, Et3N, 4-DMAP, CH2Cl2 | Fatty acid ester of hydroxytetradecanoate | mdpi.com |

| Esterification | Carboxylic acid, Acid catalyst (e.g., HCl, H2SO4), Heat | Fatty acid ester of hydroxytetradecanoate | aocs.orgcolostate.edu |

| Etherification | Alcohol, Acid catalyst | Fatty ether ester | nih.gov |

| O-Methylation | Trimethylsulfonium hydroxide (TMSH) | Methoxy fatty acid methyl ester | nih.gov |

| Reductive Etherification | Alcohol, H2, Ruthenium/triphos catalyst | Long-chain alkyl ether | ruhr-uni-bochum.de |

| Benzylation | Benzyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Benzyloxy derivative |

Synthesis of Glycosidic Acid Methyl Esters Incorporating Hydroxytetradecanoate Aglycones

The synthesis of glycosidic acid methyl esters where Methyl (3R)-3-Hydroxytetradecanoate acts as the aglycone (the non-sugar part) introduces a carbohydrate moiety to the core structure. This modification can dramatically increase the polarity of the molecule and is a common strategy in drug discovery to improve pharmacokinetic properties and explore interactions with carbohydrate-binding proteins.

A general and effective method for forming the glycosidic linkage is through the use of glycosyl donors that are activated for nucleophilic attack by the hydroxyl group of the aglycone. The Koenigs-Knorr reaction, for example, utilizes a glycosyl halide (e.g., bromide or chloride) as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as a promoter.

More modern and often milder methods involve the use of other types of glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl fluorides. For instance, the synthesis of glycosides using glycosynthases, which are engineered glycosidases, offers a high degree of stereocontrol. mdpi.com These enzymes can catalyze the transfer of a glycosyl unit from an activated donor, like a glycosyl fluoride (B91410), to an acceptor alcohol, which in this case would be Methyl (3R)-3-Hydroxytetradecanoate. mdpi.com

Another approach involves the chemical synthesis of a uronic acid, which is a sugar acid, and its subsequent esterification. For example, a protected thioglycoside can be converted in a few steps to a methyl or benzyl uronate. mdpi.com This uronate can then be coupled to the hydroxyl group of the hydroxytetradecanoate aglycone.

The synthesis of conjugates of glycyrrhizic acid (a triterpene glycoside) with amino acid methyl esters has been achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a condensing reagent. A similar strategy could potentially be adapted to couple a sugar acid to the hydroxyl group of Methyl (3R)-3-Hydroxytetradecanoate.

| Glycosylation Strategy | Glycosyl Donor | Activator/Catalyst | Key Features | Reference |

| Koenigs-Knorr Reaction | Glycosyl halide | Silver salts (e.g., Ag2CO3) | Classical method, good for simple alcohols | |

| Trichloroacetimidate Method | Glycosyl trichloroacetimidate | Lewis acid (e.g., TMSOTf) | High yielding, stereoselective | |

| Thioglycoside Method | Thioglycoside | Thiophilic promoter (e.g., NIS/TfOH) | Stable donors, versatile | |

| Glycosynthase-mediated | Glycosyl fluoride | Glycosynthase enzyme | High stereoselectivity, mild conditions | mdpi.com |

| Uronic Acid Coupling | Activated uronic acid | Coupling agent (e.g., EDC) | Introduces a charged sugar moiety |

Preparation of Fluorinated Analogues

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The preparation of fluorinated analogues of Methyl (3R)-3-Hydroxytetradecanoate can be approached by either incorporating fluorine into the fatty acid chain or by modifying the hydroxyl group.

The synthesis of fluorinated fatty acids often involves multi-step procedures starting from commercially available fluorinated building blocks. For instance, a Wittig reaction can be a key step to form a carbon-carbon double bond within the fatty acid chain, introducing a fluorinated segment. researchgate.net Another strategy involves the nucleophilic substitution of a leaving group with a fluoride source. The synthesis of perfluorinated sulfonic esters has been achieved through nucleophilic displacement and Wittig-Horner reactions. nih.gov

Nature also provides a blueprint for fluorination. A handful of organisms are known to produce fluorinated compounds, including ω-fluorinated fatty acids, through the action of a fluorinase enzyme. nih.gov This enzyme catalyzes the formation of a carbon-fluorine bond and opens up possibilities for the biotechnological production of fluorinated molecules. nih.gov

For the specific case of Methyl (3R)-3-Hydroxytetradecanoate, fluorination could be targeted at various positions along the undecyl chain. For example, a terminal trifluoromethyl group could be introduced, or fluorine atoms could be placed at positions near the hydroxyl or ester functionalities to study their electronic effects. The synthesis of such analogues would likely require a custom synthetic route, potentially starting from a fluorinated precursor that is then elaborated to the final hydroxytetradecanoate structure.

| Fluorination Approach | Methodology | Potential Application | Reference |

| Building Block Synthesis | Wittig reaction, nucleophilic substitution | Introduction of fluorinated segments into the fatty acid chain | researchgate.netnih.gov |

| Enzymatic Fluorination | Fluorinase enzyme | Biocatalytic synthesis of fluorinated fatty acids | nih.gov |

| Late-stage Fluorination | Electrophilic or nucleophilic fluorinating reagents | Direct introduction of fluorine into an advanced intermediate |

Analytical Methodologies for the Characterization and Quantification of Methyl 3r 3 Hydroxytetradecanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating Methyl (3R)-3-hydroxytetradecanoate from complex mixtures and assessing its purity. These techniques are pivotal for both qualitative and quantitative analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral compounds like Methyl (3R)-3-hydroxytetradecanoate is essential, as different enantiomers can exhibit distinct biological activities. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. heraldopenaccess.usscience.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation. science.govwindows.net

The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for separating a broad range of chiral compounds. science.govwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes results in different retention times for each enantiomer, allowing for their individual quantification.

For method development, a systematic screening of various chiral columns and mobile phase compositions (normal phase, polar organic, and reversed phase) is often performed to achieve optimal separation. windows.netnih.gov The use of a UV or fluorescence detector is common for detecting the separated enantiomers. heraldopenaccess.us The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 1: Key Aspects of Chiral HPLC for Enantiomeric Excess Determination

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., Lux® Cellulose-2). windows.net |

| Mobile Phase | Varies depending on the CSP and analyte; can be normal phase (e.g., n-hexane/isopropanol), polar organic, or reversed phase. science.govwindows.net |

| Detector | UV, Fluorescence, Circular Dichroism (CD), or Optical Rotation (OR). heraldopenaccess.us |

| Principle | Differential interaction of enantiomers with the CSP, leading to separation based on retention time. |

| Outcome | Determination of the ratio of each enantiomer and calculation of enantiomeric excess (ee). heraldopenaccess.us |

Gas Chromatography-Mass Spectrometry (GC-MS) for Methyl Ester Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs) like Methyl (3R)-3-hydroxytetradecanoate. researchgate.net In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.

The choice of the GC column's stationary phase is critical for achieving good separation of complex mixtures of FAMEs. bohrium.comresearchgate.net Ionic liquid (IL)-based capillary columns have emerged as a powerful alternative to traditional stationary phases due to their unique chemical properties and high thermal stability. researchgate.netmdpi.com These columns, particularly those with high polarity like SLB-IL111, offer enhanced selectivity and separation of FAME isomers, including positional and geometric isomers. mdpi.comnih.gov The unique solvation interactions of ionic liquids with analytes contribute to their superior separation capabilities compared to conventional polysiloxane or polyethylene (B3416737) glycol phases. mdpi.combohrium.com Studies have shown that IL columns can provide baseline separation of structurally diverse fatty acids that are often difficult to resolve with other columns. mdpi.com

Table 2: Comparison of GC Columns for FAME Analysis

| Column Type | Stationary Phase | Polarity | Key Advantages for FAME Analysis |

| Ionic Liquid (e.g., SLB-IL111) | Imidazolium-based ionic liquid | Extremely Polar | Excellent separation of geometric and positional isomers, high thermal stability. mdpi.comnih.gov |

| Polyethylene Glycol (e.g., DB-225MS) | Polyethylene glycol | Medium/High Polarity | Good for separating cis and trans isomers. bohrium.com |

| Polysiloxane (e.g., HP-5MS) | Polysiloxane | Non-Polar | General purpose, but limited in separating cis- and trans- isomers. bohrium.com |

For enhanced sensitivity and quantitative accuracy in GC-MS analysis, the selected ion monitoring (SIM) mode is often employed. easlab.comwikipedia.org Instead of scanning the entire mass range, SIM mode focuses on detecting a few specific ions that are characteristic of the target analyte. easlab.comnih.gov This targeted approach significantly improves the signal-to-noise ratio, leading to lower detection limits. easlab.com

In the analysis of hydroxyacyl chains, specific fragment ions can be monitored. For instance, in the electron ionization mass spectrum of FAMEs, ions such as m/z 74 and m/z 87 are often characteristic fragments. nih.govresearchgate.net By monitoring these specific ions, the presence and quantity of hydroxy-substituted fatty acid methyl esters like Methyl (3R)-3-hydroxytetradecanoate can be determined with high specificity and sensitivity, even in complex biological samples. nih.govmdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of Methyl (3R)-3-hydroxytetradecanoate, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. st-andrews.ac.uk It provides detailed information about the chemical environment of individual atoms within a molecule. For Methyl (3R)-3-hydroxytetradecanoate, ¹H and ¹³C NMR are fundamental for confirming its structure.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for Methyl (3R)-3-hydroxytetradecanoate would include a singlet for the methyl ester protons (-OCH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and various signals for the long alkyl chain protons. researchgate.net

¹³C NMR provides information about the different types of carbon atoms in the molecule. mdpi.com Distinct signals would be observed for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methyl carbon of the ester, and the carbons of the long alkyl chain. researchgate.net

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl (3R)-3-Hydroxytetradecanoate

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C=O | - | ~173 |

| -CH(OH)- | ~4.0 | ~68 |

| -OCH₃ | ~3.7 | ~52 |

| -CH₂- (adjacent to C=O) | ~2.4-2.5 | ~41 |

| -CH₂- (alkyl chain) | ~1.2-1.6 | ~23-34 |

| -CH₃ (terminal) | ~0.9 | ~14 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of compounds. In the analysis of Methyl (3R)-3-hydroxytetradecanoate, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often utilized.

One of the key aspects of mass spectrometry is the fragmentation pattern of a molecule, which can serve as a unique fingerprint for its identification. For 3-hydroxy fatty acid methyl esters like Methyl (3R)-3-hydroxytetradecanoate, a characteristic peak is observed at an m/z of 103. researchgate.net This peak is highly stable due to the electronic contribution from the adjacent ester group. researchgate.net Another significant fragment corresponds to the loss of a hydroxyl group from the parent molecule, resulting in a peak at m/z 240. researchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of selected ions. This method provides structural information about the analyte. The fragmentation pattern of 3-hydroxy tetradecanoic acid methyl ester, as observed in CID, confirms its identity through these characteristic fragments. researchgate.net

While direct analysis of Methyl (3R)-3-hydroxytetradecanoate is possible, often the analysis is performed on its corresponding acid, 3-hydroxytetradecanoic acid, after hydrolysis. unit.nonih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common approach for the analysis of 3-hydroxy fatty acids. unit.nonih.govnih.gov This technique allows for the direct detection of these unmodified acids, which is advantageous for developing rapid and simple analytical methods. unit.no

Flow infusion electrospray ionization high-resolution mass spectrometry has been explored for the analysis of various lipids, including hydroxy fatty acids. elsevierpure.com The formation of chloride adducts [M+Cl]⁻ in electrospray ionization can enhance the sensitivity of detection for certain lipid classes by 10- to 50-fold. elsevierpure.com

Application as a Chemical Marker

Methyl (3R)-3-hydroxytetradecanoate, and more directly its hydrolyzed form, 3-hydroxytetradecanoic acid, serves as an important chemical marker for the presence of endotoxins.

Quantification of 3-Hydroxytetradecanoic Acid as a Marker for Endotoxin (B1171834) Presence

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria. researchgate.netunit.no 3-Hydroxy fatty acids are characteristic constituents of the lipid A portion of LPS and are not typically found in other biological materials in significant amounts. researchgate.netunit.no This makes them reliable chemical markers for the total amount of endotoxin present in a sample. unit.nonih.gov

The quantification of 3-hydroxytetradecanoic acid provides a measure of the total endotoxin load, encompassing both the water-soluble and water-insoluble fractions. unit.nonih.gov This is a key advantage over traditional methods like the Limulus amebocyte lysate (LAL) assay, which primarily detects the water-soluble, bioactive fraction of endotoxin. unit.nonih.gov

A common procedure for quantifying endotoxin via its 3-hydroxy fatty acid content involves the hydrolysis of the sample to release the fatty acids from the lipid A moiety. unit.no This is often achieved through acid or base hydrolysis. unit.no For instance, base hydrolysis using 1 M sodium hydroxide (B78521) can be employed. unit.nonih.gov Following hydrolysis, the released 3-hydroxy fatty acids are extracted, often using solid-phase extraction, and then analyzed, typically by GC-MS or LC-MS/MS. unit.nonih.gov

For GC-MS analysis, the 3-hydroxy fatty acids are usually derivatized to their methyl esters, such as Methyl (3R)-3-hydroxytetradecanoate, to increase their volatility. researchgate.netnih.gov A study on the fatty acid profile of lipid A from Salmonella Typhi utilized GC-MS to identify and quantify 3-hydroxy tetradecanoic acid methyl ester. researchgate.net

In another approach, a sensitive quantification method was developed by converting 3-hydroxytetradecanoic acid to its methyl ester, which was then coupled with a fluorescent probe, anthracene-9-carboxyl chloride. nih.gov The resulting fluorescent derivative could be detected at very low levels using high-performance liquid chromatography (HPLC) with a fluorescence spectrophotometer, with a detection limit as low as 10 femtomoles. nih.gov This method allowed for the detection of Salmonella abortus equi endotoxin at a concentration of 100 pg in an aqueous solution. nih.gov

Research has shown a reasonable correlation (R² = 0.54) between the endotoxin activity measured by the LAL assay and the sum of 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 3-hydroxytetradecanoic acid in certain samples. unit.nonih.gov

The following table summarizes the recovery rates of various 3-hydroxy fatty acids from spiked glass fiber filters using a method involving base hydrolysis and solid-phase extraction, with threo-9,10-dihydroxyhexadecanoic acid as an internal standard. unit.nonih.gov

| 3-Hydroxy Fatty Acid | Overall Spike Recovery (%) |

| 3-Hydroxynonanoic acid to 3-Hydroxypentadecanoic acid | 54-86 |

| 3-Hydroxyoctanoic acid and longer chain fatty acids | 11-39 |

Research Applications and Potential Industrial Utilities of Methyl 3r 3 Hydroxytetradecanoate

Pharmaceutical and Biomedical Applications

The unique structure of methyl (3R)-3-hydroxytetradecanoate makes it a valuable molecule in the pharmaceutical and biomedical fields, where it serves as a precursor for complex molecules and exhibits inherent biological activities.

Precursors and Intermediates for Optically Active Pharmaceutical Compounds

The synthesis of optically active pharmaceutical compounds is a critical area of drug development, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral molecules like methyl (3R)-3-hydroxytetradecanoate are valuable starting materials for the synthesis of more complex, stereochemically pure drugs. Its defined stereocenter at the C-3 position can be incorporated into the final drug molecule, ensuring the desired therapeutic effect and minimizing potential side effects from other isomers.

The utilization of such chiral building blocks is a common strategy in medicinal chemistry to construct complex natural products and their analogs. For instance, the synthesis of certain bioactive lipids and macrocyclic compounds can benefit from the use of (R)-3-hydroxy fatty acid esters. The specific (R)-configuration is often found in natural products with significant biological activities, making its methyl ester a convenient and readily available starting material for synthetic chemists.

Development of Immunomodulatory Agents (Agonists and Antagonists of TLR4)

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. The lipid A portion of LPS, which contains (R)-3-hydroxy fatty acids, is crucial for this recognition. Consequently, molecules that can interact with TLR4, either as agonists (activators) or antagonists (inhibitors), are of great therapeutic interest.

Methyl (3R)-3-hydroxytetradecanoate and its corresponding acid are structurally related to the lipid A components. This structural similarity allows them to be investigated as potential modulators of TLR4. Synthetic analogs of lipid A incorporating (R)-3-hydroxytetradecanoate can be designed to either mimic the action of LPS, thereby acting as adjuvants to boost vaccine efficacy, or to block LPS binding, which is a potential strategy for treating sepsis and other inflammatory conditions driven by bacterial infections. Research in this area focuses on synthesizing and testing various derivatives to optimize their interaction with the TLR4/MD-2 complex.

Anti-Infective and Antifungal Research

Beyond its role in immunomodulation, (R)-3-hydroxytetradecanoic acid, the parent acid of methyl (3R)-3-hydroxytetradecanoate, has demonstrated direct antimicrobial properties. For example, it has been identified as one of the antifungal substances produced by the bacterium Lactobacillus plantarum MiLAB 14. nih.gov This bacterium is known for its biopreservative capabilities in food and feed. nih.gov

The antifungal activity of racemic mixtures of saturated 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, has been observed against various molds and yeasts. nih.gov This suggests a potential application in the development of new anti-infective and antifungal agents, which could be particularly valuable in the context of rising antimicrobial resistance. nih.govmedchemexpress.com The methyl ester form, methyl (3R)-3-hydroxytetradecanoate, is a quorum-sensing signal molecule that regulates the virulence of Ralstonia solanacearum, indicating its involvement in microbial communication and pathogenesis. medchemexpress.com

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Racemic 3-hydroxytetradecanoic acid | Molds and Yeasts | 10-100 µg/ml nih.gov |

This table summarizes the antifungal activity of the racemic mixture, as enantiomerically pure forms were not available for testing in the cited study. nih.gov

Agricultural and Biotechnological Applications

The applications of methyl (3R)-3-hydroxytetradecanoate and related compounds extend into the agricultural and biotechnological sectors, where they are being explored for their roles in plant health and as bioactive agents.

Exploration in Plant Defense Mechanisms and Bioactive Acylsugars

Plants produce a vast array of chemical compounds to defend themselves against herbivores and pathogens. Among these are acylsugars, which are complex esters of sugars and fatty acids found on the surface of many plant species. These acylsugars can deter insect feeding and inhibit pathogen growth.

The fatty acid composition of these acylsugars is diverse and can include hydroxylated fatty acids. The presence of (R)-3-hydroxytetradecanoic acid or similar structures within these natural defense compounds is an area of active research. Understanding the role of specific fatty acid moieties in the bioactivity of acylsugars could lead to the development of novel, environmentally friendly pesticides or crop protection agents. By studying the structure-activity relationships of these natural compounds, it may be possible to synthesize more potent and selective analogs for agricultural use.

Potential as Enzyme Inhibitors and Antioxidants in Agricultural Contexts

Enzyme inhibitors play a crucial role in regulating biological processes in both plants and their pests. mdpi.com For example, inhibitors of digestive enzymes in insects can disrupt their ability to obtain nutrients from plants, providing a mechanism for plant defense. While direct research on methyl (3R)-3-hydroxytetradecanoate as an enzyme inhibitor in an agricultural context is limited, fatty acid derivatives in general are known to possess such activities. mdpi.com

Furthermore, oxidative stress can be a significant factor in plant health, particularly under adverse environmental conditions. Compounds with antioxidant properties can help mitigate this stress. While specific studies on the antioxidant potential of methyl (3R)-3-hydroxytetradecanoate in agricultural applications are not widely reported, fatty acid methyl esters have been identified in plant extracts exhibiting antioxidant activity. nih.govijapr.inekb.eg For instance, various fatty acid methyl esters have been found in Australian lupin species, which are noted for their antioxidant properties. nih.gov The exploration of methyl (3R)-3-hydroxytetradecanoate and similar compounds as potential enzyme inhibitors or antioxidants could lead to new strategies for improving crop resilience and yield.

Table 2: Investigated Properties of Related Fatty Acid Methyl Esters in Agricultural and Biotechnological Contexts

| Compound Class | Investigated Property | Potential Application | Source Examples |

| Fatty Acid Methyl Esters | Antioxidant Activity | Crop stress mitigation | Australian Lupin Cultivars nih.gov |

| Fatty Acid Derivatives | Enzyme Inhibition | Pest management | General Plant Defense mdpi.com |

Advanced Materials and Polymer Science

The unique chemical structure of Methyl (3R)-3-Hydroxytetradecanoate, featuring both a hydroxyl and a methyl ester functional group, along with a specific stereochemistry and a medium-length carbon chain, makes it a valuable molecule in the field of advanced materials and polymer science. Its potential applications lie in the synthesis of novel biopolymers with tailored properties.

Engineering of Unique Acylsugars for Polymeric Building Blocks

Acylsugars are a class of specialized metabolites found in plants, consisting of a sugar core acylated with one or more fatty acid chains. These compounds and their synthetic analogues are gaining interest for their potential as biodegradable surfactants, emulsifiers, and building blocks for polymers. The enzymatic synthesis of acylsugars offers a high degree of regioselectivity, allowing for the creation of specific structures with desired properties.

Lipase-catalyzed acylation is a common method for producing sugar fatty acid esters. nih.govresearchgate.netnih.gov This process typically involves the reaction of a sugar with a fatty acid or its ester in the presence of a lipase (B570770), which acts as a catalyst. nih.govresearchgate.net The choice of sugar, acyl donor, and reaction conditions can influence the final product's characteristics. nih.gov

Methyl (3R)-3-Hydroxytetradecanoate can serve as a novel acyl donor in the enzymatic synthesis of unique acylsugars. The presence of the hydroxyl group on the C3 position of the tetradecanoyl chain introduces a point for further polymerization or modification, a feature not present in common fatty acids used for acylsugar synthesis. This allows for the creation of bifunctional monomers that can be used to build more complex polymeric structures.

The general process for the lipase-catalyzed synthesis of an acylsugar using Methyl (3R)-3-Hydroxytetradecanoate would involve the transesterification of a sugar with the methyl ester. The lipase would selectively catalyze the formation of an ester bond between a hydroxyl group on the sugar and the carboxyl group of the hydroxytetradecanoate. The reaction can be influenced by factors such as the type of lipase, the solvent, and the molar ratio of the reactants. For instance, studies have shown that shorter fatty acid chain lengths can lead to higher conversion rates in some enzymatic acylations. nih.gov

A series of novel coumarin (B35378) glycoside esters have been synthesized through the lipase-catalyzed acylation of 4-methylcoumarin-7-O-β-D-glucoside with various long-chain fatty acids, demonstrating the regioselective acylation at the 6'-OH of the glycosyl moiety. jlu.edu.cn This highlights the potential for creating specifically functionalized acylsugars.

The resulting acylsugar, containing the (3R)-3-hydroxytetradecanoyl moiety, could then be used as a building block for novel polyesters. The free hydroxyl group on the acyl chain provides a reactive site for subsequent polymerization reactions, such as polycondensation, leading to the formation of biodegradable polymers with unique architectures and properties.

Table 1: Potential Acylsugar Derivatives from Methyl (3R)-3-Hydroxytetradecanoate

| Sugar Core | Potential Acylation Site(s) | Resulting Acylsugar Monomer | Potential Polymer Type |

| Glucose | Primary hydroxyls (e.g., 6-OH) | Glucose-(3R)-3-hydroxytetradecanoate | Linear or branched polyesters |

| Sucrose (B13894) | Primary hydroxyls | Sucrose-(3R)-3-hydroxytetradecanoate | Cross-linked polyesters |

| Fructose | Primary hydroxyls | Fructose-(3R)-3-hydroxytetradecanoate | Biodegradable polyesters |

Precursors for Polyhydroxyalkanoate (PHA) Derived Materials

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. nih.gov They are synthesized by PHA synthase enzymes, which polymerize (R)-3-hydroxyacyl-Coenzyme A (CoA) monomers. nih.gov The properties of PHAs are highly dependent on the monomeric composition of the polymer chain.

Methyl (3R)-3-Hydroxytetradecanoate is a potential precursor for the synthesis of medium-chain-length PHAs (mcl-PHAs). PHAs are categorized into short-chain-length (SCL; C3-C5 monomers) and medium-chain-length (MCL; C6-C14 monomers). asm.org PHA synthases from bacteria such as Pseudomonas putida have demonstrated broad substrate specificity, capable of incorporating 3-hydroxyacyl-CoA monomers with chain lengths from C6 to C14. nih.gov

To be utilized by PHA synthase, Methyl (3R)-3-Hydroxytetradecanoate must first be converted into its corresponding Coenzyme A thioester, (3R)-3-hydroxytetradecanoyl-CoA. This activation can be achieved in vivo by engineered microbial strains expressing appropriate enzymes, such as acyl-CoA synthetases. nih.gov

The incorporation of 3-hydroxytetradecanoate (B1260086) monomers into a PHA polymer would significantly influence its physical and mechanical properties. Generally, as the side-chain length of the monomers in a PHA increases, the resulting polymer becomes more elastomeric and less crystalline. Therefore, a PHA containing 3-hydroxytetradecanoate units is expected to be a flexible and hydrophobic material, potentially suitable for applications such as biodegradable packaging films, elastomers, and medical devices. westminster.ac.uk

Research has demonstrated the production of mcl-PHAs composed of C12 and C14 monomers in engineered Escherichia coli. nih.gov This was achieved by combining fatty acid biosynthesis with an acyl-ACP thioesterase to generate the desired fatty acids, which were then converted to (R)-3-hydroxyacyl-CoAs and polymerized. nih.gov This provides a strong precedent for the feasibility of using C14 hydroxyalkanoates as precursors for PHA synthesis.

The in vitro synthesis of PHAs also presents a viable route, offering greater control over the polymer's molecular weight and monomer composition. westminster.ac.uk In such a system, (3R)-3-hydroxytetradecanoyl-CoA, derived from Methyl (3R)-3-Hydroxytetradecanoate, could be supplied directly to a purified PHA synthase enzyme.

Table 2: Predicted Properties of PHA Derived from Methyl (3R)-3-Hydroxytetradecanoate

| Property | Predicted Characteristic | Rationale |

| Crystallinity | Low | Long C11 side chains disrupt polymer chain packing. |